ethyl N-(piperidin-3-yl)carbamate
CAS No.: 64951-50-4
Cat. No.: VC8418251
Molecular Formula: C8H16N2O2
Molecular Weight: 172.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 64951-50-4 |
|---|---|
| Molecular Formula | C8H16N2O2 |
| Molecular Weight | 172.22 g/mol |
| IUPAC Name | ethyl N-piperidin-3-ylcarbamate |
| Standard InChI | InChI=1S/C8H16N2O2/c1-2-12-8(11)10-7-4-3-5-9-6-7/h7,9H,2-6H2,1H3,(H,10,11) |
| Standard InChI Key | NBLUTJMVAOOOIZ-UHFFFAOYSA-N |
| SMILES | CCOC(=O)NC1CCCNC1 |
| Canonical SMILES | CCOC(=O)NC1CCCNC1 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Nomenclature
Ethyl N-(piperidin-3-yl)carbamate is systematically named as ethyl N-piperidin-3-ylcarbamate. Its IUPAC name reflects the substitution pattern on the piperidine ring, where the carbamate group (–OC(=O)NH–) is attached to the nitrogen atom at the 3-position . The molecular formula C₈H₁₆N₂O₂ corresponds to a monoisotopic mass of 172.121177757 Da .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 172.22 g/mol | PubChem |
| XLogP3-AA | 0.4 | PubChem |
| Hydrogen Bond Donors | 2 | PubChem |
| Hydrogen Bond Acceptors | 3 | PubChem |
| Rotatable Bonds | 3 | PubChem |
Spectroscopic Characterization
The compound’s structure is validated by spectroscopic data:
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InChIKey: NBLUTJMVAOOOIZ-UHFFFAOYSA-N .
Nuclear magnetic resonance (NMR) data for analogous piperidine carbamates typically show distinct signals for the ethyl group (δ ~1.2 ppm for CH₃, δ ~4.1 ppm for OCH₂), the carbamate carbonyl (δ ~155 ppm in ¹³C NMR), and piperidine protons (δ ~2.5–3.5 ppm) .
Synthesis and Industrial Production
Synthetic Routes
Ethyl N-(piperidin-3-yl)carbamate is synthesized via carbamate formation reactions. A common strategy involves reacting piperidin-3-amine with ethyl chloroformate in the presence of a base such as triethylamine:
This reaction proceeds under mild conditions (0–25°C) in anhydrous solvents like dichloromethane or tetrahydrofuran .
Green Metrics and Optimization
While specific green metrics for this compound are unreported, analogous carbamate syntheses achieve atom economies >80% and E-factors <5 when using catalytic methods . Industrial-scale production would likely employ continuous-flow reactors to enhance yield and reduce waste.
Physicochemical Properties
Solubility and Partitioning
The compound’s XLogP3-AA value of 0.4 predicts moderate lipophilicity, favoring solubility in polar organic solvents (e.g., ethanol, acetone) over water . This property aligns with its potential as a bioactive intermediate requiring dissolution for formulation.
Stability Profile
Carbamates generally exhibit pH-dependent hydrolysis. Under acidic conditions, the carbamate group hydrolyzes to form piperidin-3-amine and ethyl carbonate, whereas alkaline conditions promote slower degradation. Stabilizers like antioxidants (e.g., BHT) may be added in commercial preparations .
Biological Activity and Applications
Table 2: Comparative Larvicidal Activities of Piperidine Derivatives
| Compound | Mortality Rate (%) | Target Organism |
|---|---|---|
| Ethyl 3-benzoyl-7-(piperidin-1-yl)indolizine-1-carboxylate (4d) | 81 | Anopheles arabiensis |
| Temephos (Standard) | 99 | Anopheles arabiensis |
Neuroprotective and Enzymatic Interactions
The carbamate group is known to inhibit acetylcholinesterase (AChE), a target in neurodegenerative disease research. Molecular docking studies of similar compounds predict binding affinities to AChE’s catalytic triad (e.g., Ser203, His447) . Ethyl N-(piperidin-3-yl)carbamate’s hydrogen bond donors may facilitate similar interactions, warranting enzymatic assays to confirm activity.
Computational and Mechanistic Insights
Molecular Docking Predictions
In silico models suggest that the carbamate carbonyl oxygen forms hydrogen bonds with AChE’s oxyanion hole, while the piperidine nitrogen interacts with hydrophobic residues (e.g., Trp86) . These interactions mirror those of approved AChE inhibitors like donepezil.
Dynamics Simulations
Molecular dynamics (MD) simulations (100 ns) of analogous compounds reveal stable binding to sterol carrier protein-2 (SCP-2), a lipid transport protein implicated in insect development . Such simulations support the hypothesis that ethyl N-(piperidin-3-yl)carbamate derivatives could disrupt lipid metabolism in pests.
Comparative Analysis with Structural Analogs
Functional Group Contributions
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Piperidine vs. Pyrrolidine: Replacing piperidine with pyrrolidine reduces steric hindrance but shortens the nitrogen-carbon chain, potentially altering target selectivity.
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Ethyl Carbamate vs. tert-Butyl Carbamate: The ethyl group offers lower steric bulk compared to tert-butyl, which may enhance membrane permeability but reduce metabolic stability.
Table 3: Impact of Substituents on Bioactivity
| Substituent | Bioactivity Profile | Metabolic Stability |
|---|---|---|
| Ethyl carbamate | Moderate AChE inhibition, larvicidal | Medium |
| tert-Butyl carbamate | Enhanced steric protection | High |
| Methyl carbamate | Rapid hydrolysis | Low |
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